(3R,4R)-3,4-DIHYDROXY-L-PROLINE (3R,4R)-3,4-DIHYDROXY-L-PROLINE
Brand Name: Vulcanchem
CAS No.: 103366-25-2
VCID: VC20743926
InChI: InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1
SMILES: C1C(C(C(N1)C(=O)O)O)O
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

(3R,4R)-3,4-DIHYDROXY-L-PROLINE

CAS No.: 103366-25-2

Cat. No.: VC20743926

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-3,4-DIHYDROXY-L-PROLINE - 103366-25-2

CAS No. 103366-25-2
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1
Standard InChI Key HWNGLKPRXKKTPK-UZBSEBFBSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O
SMILES C1C(C(C(N1)C(=O)O)O)O
Canonical SMILES C1C(C(C(N1)C(=O)O)O)O

Chemical Properties and Structure

Basic Chemical Information

Synthesis Methods

Enzymatic Approaches

Enzymatic hydroxylation represents one of the key methods for synthesizing (3R,4R)-3,4-Dihydroxy-L-proline, offering advantages in stereocontrol and environmentally friendly conditions. Recent studies have highlighted the selectivity of proline hydroxylases in producing this specific stereoisomer from various substrates. The enzymatic approach typically involves microbial systems or isolated enzymes that can selectively introduce hydroxyl groups at the desired positions with the correct stereochemistry. This method is particularly valuable when high stereoselectivity is required, as enzymes can often achieve stereocontrol that would be challenging through purely chemical means. The enzymatic pathway also generally operates under mild conditions, potentially reducing side reactions and simplifying purification processes.

Chemical Synthesis Pathways

Chemical synthesis of (3R,4R)-3,4-Dihydroxy-L-proline can be achieved through various routes, often starting from protected (4R)-4-hydroxyproline derivatives. One reported approach involves dihydroxylation of 3,4-dehydroproline to obtain the dihydroxy derivative with the desired stereochemistry . According to the literature, the conversion of protected (4R)-4-hydroxyproline to corresponding intermediates can be achieved through Mitsunobu reactions, followed by elimination reactions to give alkene intermediates, which can then be subjected to dihydroxylation . The Grieco elimination sequence has been highlighted as particularly useful, offering improved regioselectivity and minimizing racemization issues that may occur with base-mediated elimination reactions . These synthetic pathways typically require careful control of reaction conditions to ensure the correct stereochemical outcome.

Synthetic Challenges and Solutions

The synthesis of (3R,4R)-3,4-Dihydroxy-L-proline presents several challenges, particularly regarding stereochemical control and prevention of side reactions. One significant challenge is achieving selective hydroxylation at both the 3 and 4 positions while maintaining the desired stereochemistry. Researchers have addressed this through carefully controlled reaction conditions and the use of appropriate protecting groups to direct reactivity . Another challenge involves the separation of stereoisomers, as reactions may produce mixtures of diastereomers that require chromatographic separation. The literature indicates that one-pot procedures such as the Grieco elimination have been developed to improve regioselectivity and reduce the formation of undesired isomers, making purification considerably easier . These refined methods allow for the preparation of gram quantities of the compound, facilitating its use in further research and applications.

Biological Significance and Applications

Role in Catalysis

The compound has established significance as a chiral catalyst in organic synthesis, contributing to the development of stereoselective reactions. The presence of the hydroxyl groups at the 3 and 4 positions creates a unique chiral environment that can influence the stereochemical outcome of reactions where it serves as a catalyst. This stereochemical influence makes (3R,4R)-3,4-Dihydroxy-L-proline valuable in asymmetric syntheses, particularly in reactions involving carbonyl compounds where hydrogen bonding with the hydroxyl groups can play a directing role. The rigid pyrrolidine ring combined with the defined stereochemistry of the hydroxyl groups creates a well-defined chiral space that can effectively transfer stereochemical information to newly formed stereocenters in target molecules. This catalytic utility extends the compound's value beyond its role as a synthetic building block.

Role as a Precursor in Fluorinated Proline Derivatives

Synthesis of Fluorinated Analogues

(3R,4R)-3,4-Dihydroxy-L-proline serves as a crucial precursor in the synthesis of fluorinated proline derivatives, which have gained significant attention for their unique conformational properties. The dihydroxy compound can undergo deoxyfluorination reactions to introduce fluorine atoms at the 3 and 4 positions, maintaining or altering the stereochemistry depending on the reaction conditions and reagents used . One reported approach involves direct bis-deoxyfluorination of the protected dihydroxy compound using reagents such as nonafluorobutanesulfonyl fluoride (NfF) in combination with tetrabutylammonium triphenyldifluorosilicate (TBAT) or diethylaminosulfur trifluoride (DAST) . These fluorination methods, while often giving modest yields (reported as 26% and 14% with different protecting groups), provide valuable access to difluorinated proline derivatives that would be difficult to synthesize through other routes . The availability of the dihydroxy precursor thus enables the development of novel fluorinated amino acids with potential applications in various fields.

Conformational Properties of Derived Compounds

Analytical Characterization

Spectroscopic Analysis

Characterization of (3R,4R)-3,4-Dihydroxy-L-proline typically employs various spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the compound's structure, with 1H and 13C NMR revealing characteristic signals for the pyrrolidine ring and the positions of the hydroxyl groups. The stereochemical configuration can be inferred from coupling constants and through techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about spatial relationships between hydrogen atoms . Infrared (IR) spectroscopy is useful for identifying the functional groups present, including the carboxylic acid, amine, and hydroxyl groups. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns characteristic of the compound's structure. These spectroscopic methods, often used in combination, provide comprehensive structural verification of (3R,4R)-3,4-Dihydroxy-L-proline.

X-ray Crystallography

X-ray crystallography represents a definitive method for determining the absolute configuration and three-dimensional structure of (3R,4R)-3,4-Dihydroxy-L-proline and its derivatives. This technique provides unambiguous determination of the relative configuration of the stereocenters, which is particularly valuable for confirming the stereochemical outcome of synthetic routes . X-ray structures reveal important details about bond lengths, angles, and the spatial arrangement of functional groups, which influence the compound's chemical behavior and interactions. Crystallographic data also provide insights into packing arrangements and intermolecular interactions in the solid state, which can be relevant to understanding the compound's physical properties. While crystallographic analysis requires the growth of suitable crystals, which can sometimes be challenging, it remains a gold standard for structural confirmation when available.

Comparative Analysis

Comparison with Other Proline Derivatives

The properties of (3R,4R)-3,4-Dihydroxy-L-proline can be better understood when compared with related proline derivatives, revealing how the specific stereochemistry impacts molecular behavior. Unlike monofluorinated proline derivatives, which show strong biases toward specific ring conformations (Cγ exo or Cγ endo), the dihydroxy compound offers different conformational properties due to the presence of hydrogen-bonding hydroxyl groups instead of the more electronegative fluorine atoms . The (3R,4R) stereochemistry distinguishes this compound from other stereoisomers such as the (3R,4S) variant, which would have different spatial arrangements of the hydroxyl groups and consequently different chemical and biological properties . Compared to 4-hydroxyproline, a common post-translationally modified amino acid in collagen, the additional hydroxyl group at position 3 in (3R,4R)-3,4-Dihydroxy-L-proline creates a more complex hydrogen bonding network and influences solubility, reactivity, and protein interactions differently.

Data Table: Comparative Properties of Proline Derivatives

Property(3R,4R)-3,4-Dihydroxy-L-proline4R-Hydroxy-L-proline(3R,4R)-3,4-Difluoro-L-prolineL-Proline
Molecular FormulaC5H9NO4C5H9NO3C5H7NO2F2C5H9NO2
Molecular Weight147.13 g/mol131.13 g/mol151.11 g/mol115.13 g/mol
Ring Pucker PreferenceMixedCγ exoSimilar to 4S-Fluoro-L-prolineBalanced
Role in SynthesisPrecursor for fluorinated derivativesCommon building blockEnd productBasic amino acid
Hydrogen Bonding CapacityHigh (two hydroxyl groups)Medium (one hydroxyl group)Low (no hydroxyl groups)Minimal
Solubility in WaterHighHighModerateModerate
CAS Number103366-25-251-35-4Not provided in sources147-85-3

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